molecular formula C19H24N4O B2427297 4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2202050-08-4

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B2427297
CAS RN: 2202050-08-4
M. Wt: 324.428
InChI Key: ZAOQDIXWPODEAU-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Pharmacological Properties

Compounds with structural similarities, particularly those incorporating pyrimidine and piperidine units, have been synthesized and explored for various pharmacological properties. For instance, a series of 4-piperazinopyrimidines was synthesized, showing a range of pharmacological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These compounds highlight the potential of pyrimidine derivatives in developing therapeutic agents with diverse pharmacological profiles (Mattioda et al., 1975).

Antiviral Agents

Pyrido[2, 3‐d]pyrimidines and Pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidines have been synthesized and investigated for their antiviral properties. These studies indicate the potential of pyrimidine derivatives in combating viral infections, including herpes simplex virus (HSV), showcasing the structural versatility and therapeutic relevance of pyrimidine-based compounds in addressing viral diseases (Nasr & Gineinah, 2002).

Reactivators of Inhibited Acetylcholinesterase

Research into reactivators of inhibited acetylcholinesterase, crucial for addressing organophosphate poisoning, has led to the development of compounds such as 4-hydroximinomethyl-pyrimidine derivatives. These findings underline the importance of pyrimidine derivatives in creating antidotes for neurotoxic exposure, demonstrating the compound's utility in critical care pharmacology (Ashani et al., 1965).

Microwave Activation in Synthesis

The study of microwave activation in the synthesis of nitrogen heterocycles, including the oxidation of heterocycles of the pyridine series, presents an innovative approach to chemical synthesis. This research highlights the efficiency and environmental benefits of employing microwave irradiation in synthesizing complex organic compounds, offering a greener alternative to traditional synthetic methods (Khrustalev et al., 2008).

Antimycobacterial Activity

Spiro-piperidin-4-ones, synthesized through an atom-economic and stereoselective process, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. This research exemplifies the application of piperidine derivatives in developing new therapeutic agents against tuberculosis, a significant global health challenge (Kumar et al., 2008).

properties

IUPAC Name

4-cyclopropyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-3-2-8-20-19(14)24-12-15-6-9-23(10-7-15)18-11-17(16-4-5-16)21-13-22-18/h2-3,8,11,13,15-16H,4-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOQDIXWPODEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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